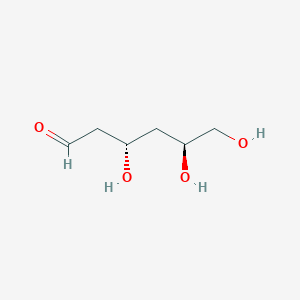
2,4-Dideoxyhexopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dideoxyhexopyranose, also known as this compound, is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characteristics
2,4-Dideoxyhexopyranose is characterized by the absence of hydroxyl groups at the 2 and 4 positions of the hexopyranose structure. Its molecular formula is C6H12O4 . This modification significantly influences its biological interactions and stability, making it a valuable compound for various applications.
Antisense Oligonucleotides
One prominent application of this compound is in the design of antisense oligonucleotides. Research indicates that oligonucleotides incorporating this sugar at specific positions exhibit enhanced stability against enzymatic degradation and improved binding affinity to target mRNA sequences. For instance, oligonucleotides with 2,4-dideoxyhexopyranosyl nucleosides at the 3'-end have shown selective cleavage of mutated Ha-ras mRNA, demonstrating potential for therapeutic interventions in cancer treatment .
Inhibition of Glycosaminoglycan Synthesis
Another significant application is in the inhibition of glycosaminoglycan synthesis. A derivative known as WAS-406, which includes 2,4-dideoxy-alpha-D-xylo-hexopyranose, has been shown to inhibit heparan sulfate proteoglycan synthesis in hepatocytes. This inhibition can impact various biological processes and has potential therapeutic implications for diseases characterized by abnormal glycosaminoglycan production .
NF-κB Inhibition
Recent studies have identified novel compounds derived from this compound that act as inhibitors of NF-κB signaling pathways. These compounds have been isolated from microbial sources and demonstrate the ability to inhibit LPS-induced nitric oxide production, which is crucial in inflammatory responses . Such findings suggest potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Certain derivatives exhibit activity against various bacterial strains, indicating potential use as a scaffold for developing new antibiotics or antimicrobial agents .
Case Study 1: Antisense Oligonucleotide Development
In a study published in PubMed, researchers synthesized antisense oligonucleotides containing 2,4-dideoxyhexopyranosyl modifications. These oligonucleotides were tested against bladder carcinoma cell lines (T24), revealing a significant reduction in cell growth compared to unmodified controls. This highlights the compound's potential as a therapeutic agent in oncology .
Case Study 2: Glycosaminoglycan Synthesis Inhibition
Another study focused on WAS-406's effects on glycosaminoglycan synthesis demonstrated that treatment with this compound led to a marked decrease in heparan sulfate production in hepatocytes. This finding suggests its utility in conditions where modulation of glycosaminoglycans could be beneficial, such as liver fibrosis or cancer metastasis .
Table 1: Summary of Biological Activities of this compound Derivatives
Propiedades
Número CAS |
89401-22-9 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(3S,5S)-3,5,6-trihydroxyhexanal |
InChI |
InChI=1S/C6H12O4/c7-2-1-5(9)3-6(10)4-8/h2,5-6,8-10H,1,3-4H2/t5-,6+/m1/s1 |
Clave InChI |
HNPRLDIJKHZNSL-RITPCOANSA-N |
SMILES |
C(C=O)C(CC(CO)O)O |
SMILES isomérico |
C(C=O)[C@H](C[C@@H](CO)O)O |
SMILES canónico |
C(C=O)C(CC(CO)O)O |
Sinónimos |
2,4-dideoxy-D-erythro-hexopyranose 2,4-dideoxyhexopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















